molecular formula C19H15ClN2O2S2 B400143 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide

Cat. No.: B400143
M. Wt: 402.9g/mol
InChI Key: SCMIFULAAWZRIB-LFIBNONCSA-N
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Description

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • (5E)-5-{3-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl (phenyl)acetic acid

Uniqueness

Compared to similar compounds, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide stands out due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C19H15ClN2O2S2

Molecular Weight

402.9g/mol

IUPAC Name

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C19H15ClN2O2S2/c20-14-7-4-8-15(12-14)21-17(23)9-10-22-18(24)16(26-19(22)25)11-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,23)/b16-11+

InChI Key

SCMIFULAAWZRIB-LFIBNONCSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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